(3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with a complex structure that includes both an oxadiazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves multiple steps. One common method involves the reaction of (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine with tetrahydro-2H-pyran-4-yl derivatives under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like methylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Tetrahydrofuran (THF), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-substituted pyran compounds .
Scientific Research Applications
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine: A simpler analog with similar chemical properties.
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Another analog with a different substitution pattern on the oxadiazole ring.
(Tetrahydro-2H-pyran-4-yl)methanamine: A compound with a similar pyran ring structure but lacking the oxadiazole ring.
Uniqueness
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the combination of the oxadiazole and tetrahydropyran rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
oxan-4-yl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)10-13-11(16-14-10)9(12)8-3-5-15-6-4-8/h7-9H,3-6,12H2,1-2H3 |
InChI Key |
YKLPTFJWFXPDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C2CCOCC2)N |
Origin of Product |
United States |
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